

Application Note: Functional Characterization of 3-((4-Methylbenzyl)oxy)piperidine HCl

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Compound of Interest

Compound Name:	3-((4-Methylbenzyl)oxy)piperidine hydrochloride
CAS No.:	1185301-39-6
Cat. No.:	B1388710

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Introduction & Scientific Rationale

3-((4-Methylbenzyl)oxy)piperidine hydrochloride features a basic piperidine nitrogen separated from a lipophilic aromatic ring by an ether linkage. This "Basic Amine + Linker + Hydrophobic Domain" motif is the hallmark of high-affinity Sigma-1 Receptor (σ 1R) ligands (e.g., PRE-084, SA4503) and GluN2B-selective NMDA antagonists (e.g., Ifenprodil fragments).

Mechanism of Action (Hypothesis)

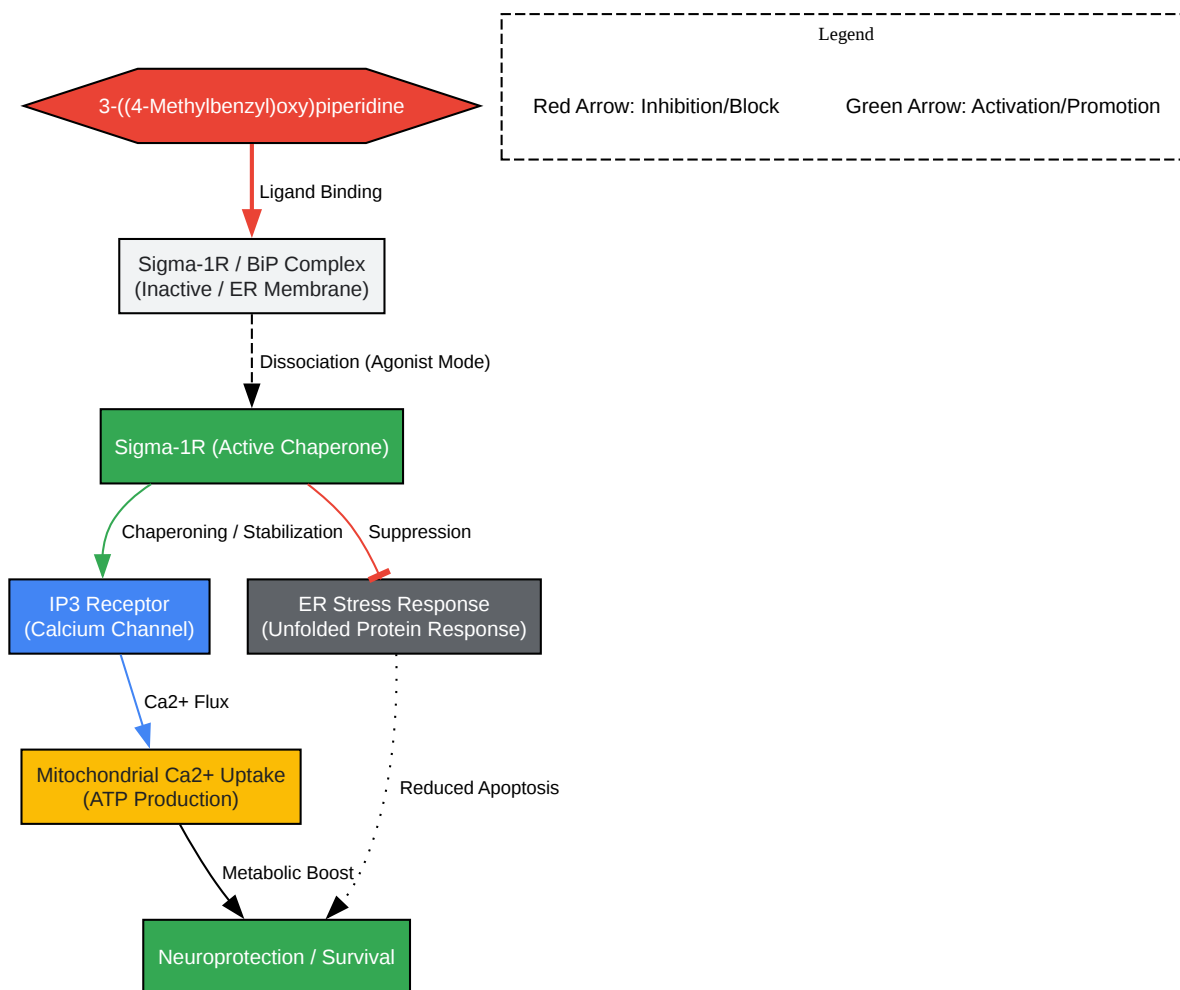
The primary hypothesized mechanism is the modulation of the Sigma-1 Receptor, a chaperone protein located at the Mitochondria-Associated Membrane (MAM).

- **Agonist Mode:** Promotes σ 1R dissociation from BiP (GPR78), allowing σ 1R to chaperone IP3 receptors, enhancing calcium signaling efficiency and protecting against ER stress.
- **Antagonist Mode:** Prevents dissociation or blocks the action of endogenous agonists, often resulting in cytotoxic or antiproliferative effects (relevant in oncology).

This protocol suite provides a self-validating workflow to determine if the compound acts as a σ 1R agonist (neuroprotective) or antagonist (neuropathic pain/oncology).

Biological Pathway Visualization

The following diagram illustrates the Sigma-1 Receptor signaling pathway at the ER-Mitochondria interface, highlighting the intervention point for 3-((4-Methylbenzyl)oxy)piperidine.



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Caption: Putative Mechanism of Action: The compound binds σ 1R, modulating its chaperone activity at the MAM, influencing Calcium signaling and ER stress resilience.

Experimental Protocols

Protocol A: Target Engagement (Competition Binding)

Objective: Determine the affinity (

) of the compound for σ 1R using a radioligand competition assay. This is the "Truth" assay to confirm the molecular target.

Reagents:

- Cell Line: Jurkat cells or HEK293 membrane preparations (rich in σ 1R).
- Radioligand:
(Specific for σ 1R).[\[1\]](#)
- Non-specific Control: Haloperidol (10 μ M).
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow:

- Preparation: Prepare membrane homogenates from HEK293 cells. Adjust protein concentration to 50 μ g/well .
- Incubation:
 - Mix 50 μ L Membrane prep + 25 μ L
(2 nM final) + 25 μ L Test Compound (Concentration range:
M to
M).
 - Incubate for 120 minutes at 37°C. (Equilibrium is slower for lipophilic piperidines).

- Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).
- Quantification: Liquid scintillation counting.
- Analysis: Plot % Specific Binding vs. Log[Compound]. Calculate and convert to using the Cheng-Prusoff equation.

Parameter	Acceptance Criteria
Specific Binding	> 80% of Total Binding
Z-Factor	> 0.5
Reference Ki (Haloperidol)	1–5 nM

Protocol B: Functional Phenotypic Assay (ER Stress Protection)

Objective: Determine if the compound acts as an agonist. Sigma-1 agonists protect cells from Thapsigargin-induced ER stress.

Reagents:

- Cell Line: CHO-K1 or SH-SY5Y (Neuronal model).
- Stressor: Thapsigargin (SERCA pump inhibitor).
- Readout: Cell Viability (CellTiter-Glo / ATP quantification).

Step-by-Step Methodology:

- Seeding: Plate SH-SY5Y cells at 10,000 cells/well in 96-well plates. Incubate 24h.
- Pre-treatment: Treat cells with 3-((4-Methylbenzyl)oxy)piperidine (0.1 μ M – 10 μ M) for 1 hour.

- Control: Include a known agonist (e.g., PRE-084, 1 μ M) and an antagonist (e.g., NE-100) to prove specificity.
- Stress Induction: Add Thapsigargin (final conc. 300 nM) to all wells.
- Incubation: Incubate for 24 hours at 37°C.
- Detection: Add CellTiter-Glo reagent, shake for 10 mins, read Luminescence.

Interpretation:

- Agonist: Dose-dependent restoration of viability compared to Thapsigargin-only control.
- Antagonist/Inactive: No protection or potential exacerbation of toxicity.

Protocol C: Selectivity Profiling (GluN2B-NMDA)

Objective: Piperidine-benzyl ethers often cross-react with the Ifenprodil binding site on NMDA receptors.

Method:

- Assay: Competition binding using

in rat forebrain membranes.
- Logic: If the compound shows high affinity (

) for GluN2B, it may possess analgesic properties distinct from Sigma-1 modulation.
- Critical Step: Include 10 μ M Spermine to potentiate Ifenprodil binding window.

Data Presentation & Analysis

Summarize your findings using the following template to ensure comparability with industry standards.

Table 1: Activity Profile Summary

Assay	Readout	Result (Example)	Interpretation
σ 1R Binding	(nM)	12.5 nM	High Affinity Ligand
σ 2R Binding	(nM)	> 1,000 nM	High Selectivity (>80-fold)
Functional (ER Stress)	(μ M)	0.5 μ M	Neuroprotective Agonist
GluN2B Binding	(nM)	450 nM	Moderate Off-target Activity

Troubleshooting Guide

Issue	Probable Cause	Solution
High Non-Specific Binding (NSB)	Lipophilicity of benzyl group	Pre-soak filters in 0.5% PEI; use glass-coated plates.
Insoluble Compound	HCl salt form issues	Dissolve in 100% DMSO first (stock 10mM), then dilute. Final DMSO < 0.1%.
Biphasic Curves	Multiple binding sites	Check for σ 2R cross-reactivity or Monoamine Transporter binding.

References

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 - Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology.
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Sources

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